molecular formula C25H36BNO5 B11762603 tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate CAS No. 911229-46-4

tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate

Cat. No.: B11762603
CAS No.: 911229-46-4
M. Wt: 441.4 g/mol
InChI Key: MYWAKBYNAISWEY-UHFFFAOYSA-N
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Description

tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boron-containing dioxaborolane group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate typically involves multiple steps. One common method includes the reaction of a chromene derivative with a boronic acid or ester under Suzuki-Miyaura coupling conditions. This reaction often requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can form various carbon-carbon bonded products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)carbamate

Uniqueness

What sets tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate apart from similar compounds is its spirocyclic structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and materials with specific desired properties.

Properties

CAS No.

911229-46-4

Molecular Formula

C25H36BNO5

Molecular Weight

441.4 g/mol

IUPAC Name

tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate

InChI

InChI=1S/C25H36BNO5/c1-22(2,3)30-21(28)27-15-10-13-25(14-16-27)17-19(18-11-8-9-12-20(18)29-25)26-31-23(4,5)24(6,7)32-26/h8-9,11-12,17H,10,13-16H2,1-7H3

InChI Key

MYWAKBYNAISWEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24

Origin of Product

United States

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